molecular formula C11H12N2O2S B11116617 2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide

2-(1,3-Benzoxazol-2-ylsulfanyl)butanamide

Cat. No.: B11116617
M. Wt: 236.29 g/mol
InChI Key: XNKYTIRNYODOHO-UHFFFAOYSA-N
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Description

2-(Benzo[d]oxazol-2-ylthio)butanamide is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and other fields. The structure of 2-(Benzo[d]oxazol-2-ylthio)butanamide consists of a benzoxazole ring fused with a butanamide moiety through a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)butanamide typically involves the reaction of benzo[d]oxazole-2-thiol with a suitable butanamide derivative. One common method involves the use of benzo[d]oxazole-2-thiol and a butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of 2-(Benzo[d]oxazol-2-ylthio)butanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]oxazol-2-ylthio)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Benzo[d]oxazol-2-ylthio)butanamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes and receptors, leading to the inhibition of microbial growth or the induction of apoptosis in cancer cells. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-(Benzo[d]oxazol-2-ylthio)butanamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of 2-(Benzo[d]oxazol-2-ylthio)butanamide lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)butanamide

InChI

InChI=1S/C11H12N2O2S/c1-2-9(10(12)14)16-11-13-7-5-3-4-6-8(7)15-11/h3-6,9H,2H2,1H3,(H2,12,14)

InChI Key

XNKYTIRNYODOHO-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N)SC1=NC2=CC=CC=C2O1

Origin of Product

United States

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